molecular formula C7H13Cl2N5O B2946722 3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride CAS No. 2094611-77-3

3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

Cat. No. B2946722
CAS RN: 2094611-77-3
M. Wt: 254.12
InChI Key: QPJCHMVNHBYFQA-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . Compounds in this class are often synthesized for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

A suitable approach to the synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones has been suggested, starting from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . This method provides quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Scientific Research Applications

Medicinal Chemistry Building Blocks

The triazolopyrazine derivatives serve as essential building blocks in medicinal chemistry. They are used to create focused libraries of compounds that can be further derivatized to discover novel receptor agonists and antagonists . This platform provides a versatile foundation for the synthesis of a wide range of potential therapeutic agents.

Antibacterial Agents

Recent studies have synthesized novel triazolopyrazine derivatives and evaluated their antibacterial activity. Some of these derivatives have shown moderate to good activities against both Gram-positive and Gram-negative bacteria, with certain compounds exhibiting superior antibacterial activities comparable to first-line agents like ampicillin .

Antimicrobial Resistance Research

The triazolopyrazine core is being explored to combat antimicrobial resistance. By synthesizing new derivatives, researchers aim to develop new classes of antibacterial agents that can fight multidrug-resistant pathogens, addressing a critical need in public health .

Enzyme Inhibition

Compounds based on the triazolopyrazine structure have been identified as potent inhibitors of specific enzymes. For example, sitagliptin, a derivative of this family, is a potent inhibitor of dipeptidyl peptidase 4 (DPP-4), which is significant in the management of type 2 diabetes .

Pharmacological Potentials

The triazole moiety, a part of the triazolopyrazine structure, is known for its presence in drugs with various pharmacological activities. These include antifungal, antidepressant, antihypertensive, antiepileptic, and many other therapeutic categories. The triazolopyrazine derivatives are thus valuable for synthesizing a wide range of pharmacologically active compounds .

Drug Discovery and Development

The triazolopyrazine derivatives are instrumental in drug discovery and development processes. Their structural versatility allows for the creation of compounds with potential therapeutic effects across a spectrum of diseases, making them a valuable asset in the search for new medications .

Future Directions

The development of the [1,2,4]triazolo[4,3-a]pyrazine platform presents challenges and opportunities in medicinal chemistry . The creation of a small library of triazolopyrazines with a variety of substituents in position 3 has potential for further synthetic application in medicinally oriented synthesis .

properties

IUPAC Name

3-(2-aminoethyl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O.2ClH/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6;;/h1-4,8H2,(H,9,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJCHMVNHBYFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(=O)N1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

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